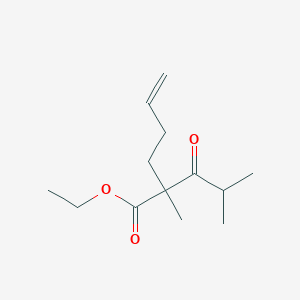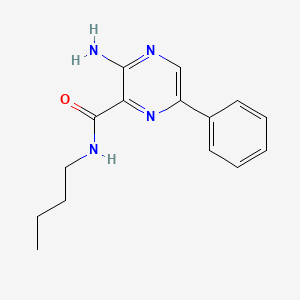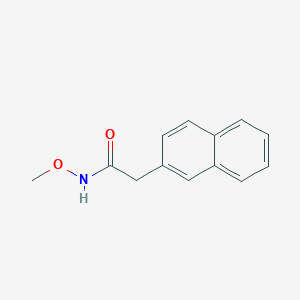arsane CAS No. 112642-94-1](/img/structure/B14303262.png)
Bis[bis(trimethylsilyl)methyl](methyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisbis(trimethylsilyl)methylarsane is an organoarsenic compound characterized by the presence of trimethylsilyl groups attached to a central arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bisbis(trimethylsilyl)methylarsane typically involves the reaction of trimethylsilyl chloride with an arsenic-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Bisbis(trimethylsilyl)methylarsane may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Bisbis(trimethylsilyl)methylarsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Bisbis(trimethylsilyl)methylarsane is used as a precursor for the synthesis of other organoarsenic compounds
Biology and Medicine
While the biological and medicinal applications of Bisbis(trimethylsilyl)methylarsane are still under investigation, its derivatives may have potential as therapeutic agents or diagnostic tools due to their ability to interact with biological molecules.
Industry
In industry, this compound is used in the production of advanced materials, including semiconductors and specialty polymers. Its ability to form stable bonds with other elements makes it valuable in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism by which Bisbis(trimethylsilyl)methylarsane exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These interactions can lead to the formation of stable complexes or the activation of specific chemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)methane: Similar in structure but lacks the arsenic atom.
Bis(trimethylsilyl)acetylene: Contains a triple bond between carbon atoms instead of an arsenic atom.
Metal bis(trimethylsilyl)amides: Coordination complexes with metals instead of arsenic.
Uniqueness
Bisbis(trimethylsilyl)methylarsane is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
| 112642-94-1 | |
Molekularformel |
C15H41AsSi4 |
Molekulargewicht |
408.75 g/mol |
IUPAC-Name |
bis[bis(trimethylsilyl)methyl]-methylarsane |
InChI |
InChI=1S/C15H41AsSi4/c1-16(14(17(2,3)4)18(5,6)7)15(19(8,9)10)20(11,12)13/h14-15H,1-13H3 |
InChI-Schlüssel |
XNPZBXBARWWMRD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)[As](C)C([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
